molecular formula C9H6N2O2S B1324395 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid CAS No. 103028-60-0

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No. B1324395
M. Wt: 206.22 g/mol
InChI Key: RMXFDGJLTUBFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The 5-Phenyl-1,3,4-thiadiazole scaffold has been developed as a new type of SHP1 inhibitors .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Anticancer Activity

5-Phenyl-1,3,4-thiadiazole derivatives have been synthesized and studied for their potential anticancer activities. For instance, Kumar et al. (2010) reported the synthesis of a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against six human cancer cell lines, finding significant activity in suppressing cancer cell growth (Kumar, Maruthi Kumar, Chang, & Shah, 2010).

Carbonic Anhydrase Inhibitors

Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on carbonic anhydrase isoenzymes, finding that these compounds inhibit CA activity more potently than parent compounds (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Liquid Crystal Properties

Jaffer et al. (2017) synthesized carboxylic acid derivatives containing 1,3,4-thiadiazole rings and studied their liquid crystalline behaviors, finding that compounds with long carbon chains displayed Smectic C phase, affected by the length of the alkoxy chain (Jaffer, Aldhaif, & Tomi, 2017).

Biological Activity of Azo Dyes

Kumar et al. (2013) synthesized heterocyclic azo dyes using 5-Phenyl-1,3,4-thiadiazole-2-amine and screened them for biological activity, showcasing their potential in various biological applications (Kumar, Keshavayya, Rajesh, Peethambar, & Ali, 2013).

Corrosion Inhibition

Tang et al. (2009) investigated the use of phenyl-substituted amino thiadiazoles as corrosion inhibitors for copper in acidic environments, demonstrating the potential of thiadiazole derivatives in material science (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).

Future Directions

The future directions for the research on 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid could involve the development of new SHP1 inhibitors . Further studies could also focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazole-2-amine containing azo group in their structure .

properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFDGJLTUBFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Nan, QX Wang, SJ Xing, ZG Liang - Journal of Enzyme Inhibition …, 2023 - Taylor & Francis
As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, …
Number of citations: 4 www.tandfonline.com

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